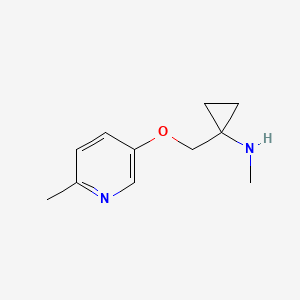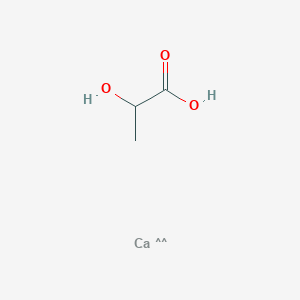
Propanoic acid, 2-hydroxy-, calcium salt (6:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-hydroxy-, calcium salt (6:1), also known as calcium lactate, is a calcium salt of lactic acid. It is commonly used in the food industry as a food additive and preservative. This compound is known for its ability to enhance the nutritional value of food products by providing a source of calcium, which is essential for bone health and various metabolic functions.
准备方法
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-hydroxy-, calcium salt (6:1) can be synthesized through the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves the following steps:
Neutralization: Lactic acid is reacted with calcium carbonate or calcium hydroxide in an aqueous solution. [ \text{2CH}_3\text{CH(OH)COOH} + \text{CaCO}_3 \rightarrow \text{(CH}_3\text{CH(OH)COO)}_2\text{Ca} + \text{H}_2\text{O} + \text{CO}_2 ]
Filtration: The resulting solution is filtered to remove any insoluble impurities.
Crystallization: The filtered solution is then evaporated to obtain calcium lactate crystals.
Industrial Production Methods
In industrial settings, the production of propanoic acid, 2-hydroxy-, calcium salt (6:1) involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirred Tank Reactors (CSTR): Lactic acid and calcium carbonate are continuously fed into a reactor, where the neutralization reaction occurs.
Filtration and Drying: The product is filtered and dried to obtain the final calcium lactate powder.
化学反应分析
Types of Reactions
Propanoic acid, 2-hydroxy-, calcium salt (6:1) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, calcium lactate can hydrolyze to form lactic acid and calcium ions.
Complexation: It can form complexes with other metal ions, enhancing its solubility and bioavailability.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Metal ions such as magnesium or zinc can be used to form complexes with calcium lactate.
Major Products Formed
Hydrolysis: Lactic acid and calcium ions.
Complexation: Metal-lactate complexes.
科学研究应用
Propanoic acid, 2-hydroxy-, calcium salt (6:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a source of calcium ions.
Biology: Studied for its role in cellular metabolism and calcium signaling pathways.
Medicine: Investigated for its potential use in calcium supplementation and treatment of calcium deficiencies.
Industry: Utilized in food preservation, fortification, and as a buffering agent.
作用机制
The mechanism of action of propanoic acid, 2-hydroxy-, calcium salt (6:1) involves its dissociation into lactic acid and calcium ions. The calcium ions play a crucial role in various physiological processes, including:
Bone Health: Calcium ions are essential for bone mineralization and strength.
Metabolic Functions: Calcium ions act as cofactors for various enzymes involved in metabolic pathways.
Cell Signaling: Calcium ions are involved in intracellular signaling pathways, regulating processes such as muscle contraction and neurotransmitter release.
相似化合物的比较
Similar Compounds
Calcium Gluconate: Another calcium salt used for calcium supplementation.
Calcium Carbonate: Commonly used as an antacid and calcium supplement.
Calcium Citrate: Known for its high bioavailability and use in dietary supplements.
Uniqueness
Propanoic acid, 2-hydroxy-, calcium salt (6:1) is unique due to its high solubility and bioavailability compared to other calcium salts. It is also less likely to cause gastrointestinal discomfort, making it a preferred choice for calcium supplementation.
属性
CAS 编号 |
73324-20-6 |
|---|---|
分子式 |
C18H36CaO18+2 |
分子量 |
580.5 g/mol |
IUPAC 名称 |
calcium;2-hydroxypropanoic acid |
InChI |
InChI=1S/6C3H6O3.Ca/c6*1-2(4)3(5)6;/h6*2,4H,1H3,(H,5,6);/q;;;;;;+2 |
InChI 键 |
ODFLPJQZKLTBIH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.[Ca] |
规范 SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Ca+2] |
相关CAS编号 |
73324-20-6 5743-48-6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


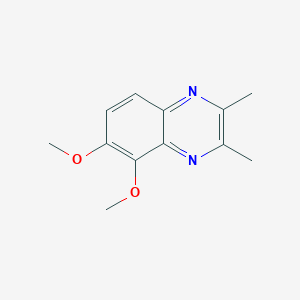
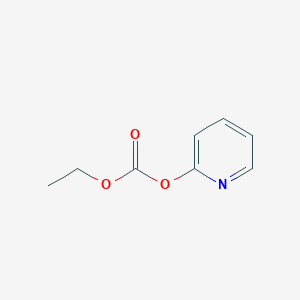
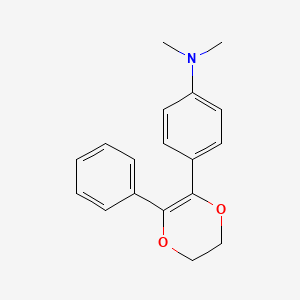
![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)
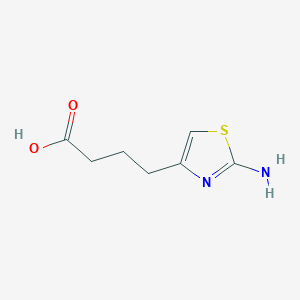
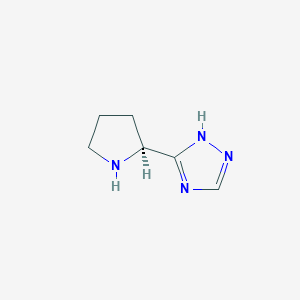
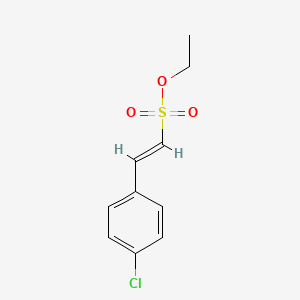
![3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid](/img/structure/B3281359.png)
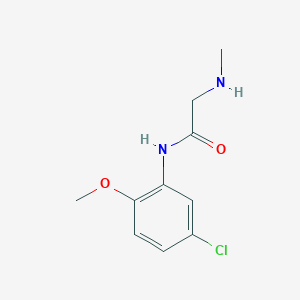
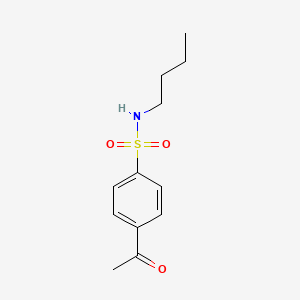
![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)
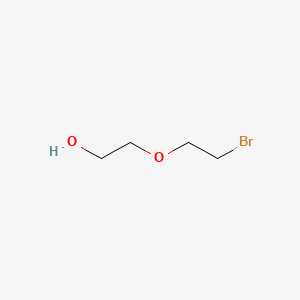
![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B3281403.png)
